1-Amino-3-methoxypropan-2-ol hydrochloride

Description

Historical Context and Discovery

The development of 1-amino-3-methoxypropan-2-ol hydrochloride emerged from the broader exploration of amino alcohol chemistry that gained momentum in the mid-to-late twentieth century. While specific discovery details for this particular compound are not extensively documented in historical records, its synthesis methodology reflects the evolution of amino alcohol preparation techniques that have been refined over several decades. The compound's preparation through controlled ammonolysis reactions represents a culmination of synthetic organic chemistry advances, particularly in the field of bifunctional molecule synthesis.

The synthetic pathways leading to this compound demonstrate the progression of chemical manufacturing techniques, with industrial-scale production methods being developed to ensure consistent quality and yield. The most common synthetic approach involves the reaction of 3-chloro-2-methoxypropan-1-ol with ammonia under controlled temperature and pressure conditions, a method that exemplifies the precision required in modern chemical synthesis. This synthetic route highlights the historical development of nucleophilic substitution reactions in organic chemistry, where the amino group replaces the chloride leaving group in a well-characterized transformation.

Nomenclature and Systematic Classification

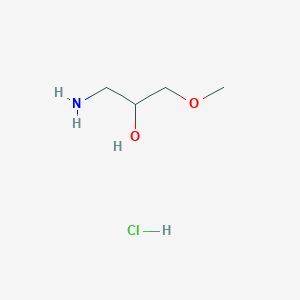

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, providing a precise description of the molecular structure. The compound possesses the molecular formula C₄H₁₂ClNO₂ with a molecular weight of 141.60 grams per mole. The systematic name clearly indicates the presence of an amino group at the first carbon position, a methoxy group at the third carbon position, and a hydroxyl group at the second carbon position of a three-carbon chain, with the hydrochloride salt designation indicating the protonated amino group.

Table 1: Chemical Identification and Classification Data

The compound exists in different stereoisomeric forms, with both racemic and enantiomerically pure variants being commercially available. The (R)-enantiomer, designated as (R)-2-amino-3-methoxy-1-propanol hydrochloride, carries the Chemical Abstracts Service number 253443-56-0 and demonstrates the importance of stereochemistry in amino alcohol classification. This stereochemical diversity adds complexity to the nomenclature system and requires careful specification when discussing specific isomeric forms.

Position within Amino Alcohol Chemical Family

This compound belongs to the alkanolamines, a class of organic compounds characterized by the presence of both hydroxyl and amino functional groups on an alkane backbone. Alkanolamines demonstrate bifunctionality that leads to diverse applications in textiles, cosmetics, agricultural chemical intermediates, drugs, and metalworking fluids. The high water solubility typical of alkanolamines results from the hydrogen bonding ability of both the hydroxyl group and the amino group, a characteristic prominently displayed by this compound.

Within the amino alcohol classification system, this compound represents a 1,3-amino alcohol structure, where the amino and hydroxyl groups are separated by one carbon atom. This structural arrangement places it in a distinct category compared to 2-aminoalcohols, which are more commonly encountered in biological systems and pharmaceutical applications. The 1,3-aminoalcohol configuration has been identified in several bioactive molecules, including naturally occurring compounds such as Sedinone, Dumetorine, and Hygroline.

Table 2: Amino Alcohol Classification and Structural Features

The methoxy substitution at the third carbon position distinguishes this compound from simpler 1,3-aminoalcohols and contributes to its unique physical and chemical properties. This substitution pattern affects the compound's reactivity profile and influences its behavior in various chemical transformations.

Significance in Organic Chemistry Research

The research significance of this compound extends across multiple domains of organic chemistry, particularly in synthetic methodology development and pharmaceutical intermediate preparation. The compound serves as a versatile building block for constructing more complex molecular architectures, with its bifunctional nature allowing for selective modification of either the amino or hydroxyl group. This selectivity enables chemists to develop sophisticated synthetic strategies for accessing diverse chemical structures.

Recent synthetic applications have demonstrated the compound's utility in various chemical transformations, including oxidation reactions that convert the primary alcohol to aldehyde or carboxylic acid derivatives, and substitution reactions that replace the amino group with other functional groups. These transformations highlight the compound's role as a synthetic intermediate in the preparation of pharmaceutically relevant molecules and specialty chemicals.

The compound's importance in pharmaceutical research stems from its structural similarity to naturally occurring amino alcohols and its potential as a precursor to bioactive molecules. The presence of both amino and hydroxyl functional groups provides multiple sites for derivatization, allowing researchers to systematically modify the molecule's properties to optimize biological activity or physicochemical characteristics. Contemporary research has identified eighty-eight approved drugs and more than three thousand six hundred natural products that contain aminoalcohol structural motifs, underscoring the fundamental importance of this chemical class.

Table 3: Research Applications and Synthetic Utility

The electrochemical ring-opening synthesis methodology has shown compatibility with amino alcohols related to this compound, demonstrating the evolving synthetic techniques that continue to expand the utility of amino alcohol chemistry. This methodology represents a modern approach to amino alcohol synthesis that offers robustness and versatility in producing various chain-length amino alcohols, including 1,3- to 1,7-aminoalcohol structures.

Properties

IUPAC Name |

1-amino-3-methoxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMVAXGBYHTGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction with Hydrochloric Acid

- Reactants: (S)-1-methoxy-2-propylamine and hydrochloric acid (30–40% strength by weight, preferably 37%)

- Molar ratio: At least 2 equivalents of hydrochloric acid per mole of amine

- Temperature control: Initial addition is slow to keep temperature below 30°C to avoid side reactions

Reaction Conditions

Two main reaction pathways are reported:

| Method | Conditions | Duration | Pressure | Remarks |

|---|---|---|---|---|

| Autoclave Reaction | Stirring at 90–140°C, pressure 3–45 bar (preferably 19–30 bar) | 1 to 12 hours (preferably ≤4 hours) | Elevated pressure | Preferred method for efficiency |

| Reflux Reaction | Boiling under reflux at atmospheric pressure (~100°C) | 30 to 60 hours (typical 45–50 hours) | Atmospheric | Longer reaction time |

- The autoclave method involves placing the reaction mixture in a sealed autoclave, stirring at elevated temperature and pressure, then cooling and decompressing.

- The reflux method involves heating the mixture at atmospheric pressure for extended periods, sometimes with incremental additions of hydrochloric acid.

Work-Up and Isolation

After completion of the reaction:

- The aqueous solvent is distilled off to yield a viscous oil-like liquid of 1-amino-3-methoxypropan-2-ol hydrochloride.

- The product is cooled to 10–40°C.

- An aqueous inorganic base (e.g., sodium hydroxide or potassium hydroxide, 10–50% concentration) is added dropwise to raise the pH above 10, preferably above 14, to liberate the free amino alcohol.

- The mixture may be treated with solvents such as modified polyglycol ethers and xylene to facilitate azeotropic distillation and purification.

- Final isolation is achieved by filtration or further distillation to obtain pure (S)-2-amino-1-propanol.

Reaction Scheme Summary

$$

\text{(S)-1-methoxy-2-propylamine} + \text{HCl (aq)} \xrightarrow[\text{heat, pressure}]{\text{autoclave or reflux}} \text{(S)-2-amino-1-propanol hydrochloride} \xrightarrow[\text{base}]{\text{pH > 10}} \text{(S)-2-amino-1-propanol}

$$

Analytical Data Supporting Preparation

- 1H-NMR (MeOD, 500 MHz): δ = 1.35 (doublet, 3H), 3.41 (multiplet, 1H), 3.60 (multiplet, 1H), 3.77 (multiplet, 1H)

- 13C-NMR (MeOD, 125 MHz): δ = 15 (singlet), 51 (multiplet), 64 (singlet)

- Complete conversion confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy

Comparative Table of Preparation Parameters

| Parameter | Autoclave Method | Reflux Method |

|---|---|---|

| Temperature | 90–140°C | ~100°C |

| Pressure | 3–45 bar (preferably 19–30 bar) | Atmospheric |

| Reaction Time | 1–12 hours (preferably ≤4 hours) | 30–60 hours |

| Hydrochloric Acid Strength | 30–40% (preferably 37%) | 30–40% (preferably 37%) |

| Hydrochloric Acid Equivalents | 2–5 equivalents | 2–5 equivalents |

| Conversion Efficiency | Complete (confirmed by GC and NMR) | Complete (confirmed by GC and NMR) |

| Work-Up | Distillation, base neutralization, solvent extraction | Same |

Research Findings and Advantages

- The autoclave method is preferred due to significantly shorter reaction times and controlled reaction conditions that improve yield and purity.

- The reflux method, while effective, requires longer reaction times and careful monitoring of acid additions.

- The use of aqueous inorganic bases at controlled pH allows efficient liberation of the free amino alcohol from its hydrochloride salt.

- Azeotropic distillation with organic solvents like xylene and modified polyglycol ethers enhances purification and isolation efficiency.

- The process exhibits high stereochemical purity (ee > 99%) when starting from enantiomerically pure (S)-1-methoxy-2-propylamine.

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-methoxypropan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

1-Amino-3-methoxypropan-2-ol hydrochloride has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of biochemical pathways and enzyme mechanisms.

Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs for treating various diseases.

Industry: The compound is utilized in the manufacture of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-methoxypropan-2-ol hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways. The exact mechanism depends on the context in which the compound is used, such as in drug synthesis or biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: Substitution Patterns and Functional Groups

The compound’s structural analogues differ primarily in substituents at the 3-position (methoxy vs. chloro, phenyl, or cyclohexyl) and backbone modifications. Key examples include:

Physicochemical Properties

- Solubility: The methoxy derivative exhibits higher polarity than chloro analogues (e.g., 1-amino-3-chloro-2-propanol HCl) due to the ether group’s electron-donating nature, enhancing water solubility . Chloro derivatives may form charge-transfer complexes (e.g., chlorphenoxamine HCl ) but are prone to hydrolysis .

- Stability : Methoxy substitution confers greater stability compared to chloro analogues, which risk nucleophilic substitution or elimination due to the labile Cl atom . Aromatic derivatives (e.g., methoxyphenyl or diphenyl) show enhanced stability under oxidative conditions but lower solubility .

Biological Activity

1-Amino-3-methoxypropan-2-ol hydrochloride, with the molecular formula , is a versatile compound used primarily as an intermediate in pharmaceutical synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in both research and industrial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and biochemical pathways. It can act as both a substrate and an inhibitor, influencing enzymatic reactions and altering metabolic processes. The compound's amino group enables it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives.

Pharmacological Applications

This compound has been studied for its potential applications in various therapeutic areas:

- Antimalarial Activity : Research has indicated that derivatives of aminoalcohol compounds exhibit significant antimalarial properties. For instance, a study on aminoalcohol quinolines showed promising in vitro activity against Plasmodium falciparum strains, suggesting that similar structures may enhance the efficacy of 1-amino derivatives in malaria treatment .

- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures may possess neuroprotective properties, potentially aiding in conditions like neurodegeneration .

Case Study 1: Antimalarial Activity

A study evaluated several aminoalcohol derivatives for their antimalarial activity. Among them, compounds with structural similarities to 1-Amino-3-methoxypropan-2-ol showed IC50 values below 50 nM against resistant strains of malaria parasites. The selectivity index often exceeded 100, indicating a favorable therapeutic profile .

| Compound | IC50 (nM) | Selectivity Index |

|---|---|---|

| Compound 17b | 14.9 (Pf3D7) | >770 |

| Compound 17b | 11.0 (PfW2) | >770 |

Case Study 2: Synthesis and Characterization

In another study focused on synthesizing novel aminoalcohol quinolines, researchers highlighted the significance of structural modifications on biological activity. The findings suggested that specific substitutions could enhance the pharmacokinetic properties of compounds related to 1-Amino-3-methoxypropan-2-ol, leading to improved therapeutic outcomes .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicological studies. While acute toxicity appears low, further investigations into chronic exposure effects are necessary to fully understand its safety in long-term applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Amino-2-methoxypropan-2-ol | Similar amino group | Moderate anti-inflammatory |

| 3-Amino-2-methoxypropan-1-ol | Different hydroxyl group | Potential neuroprotective |

| 2-Amino-3-methoxypropan-1-ol | Varying side chains | Antimicrobial properties |

Uniqueness : The structural features of this compound provide a balance of reactivity and stability that is advantageous for pharmaceutical synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 1-Amino-3-methoxypropan-2-ol hydrochloride, and how can instability due to functional group proximity be mitigated?

- Methodological Answer : The synthesis typically involves sequential functionalization of propanol derivatives. For example, amination steps using isopropylamine (or similar amines) under catalytic conditions, followed by methoxylation. Hydrochloride salt formation (via HCl treatment) enhances stability and solubility . To address instability caused by adjacent amino and methoxy groups, controlled reaction conditions (e.g., low temperatures, inert atmosphere) and purification via recrystallization in polar solvents (ethanol/water mixtures) are recommended . Continuous flow reactors may improve yield consistency .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the methoxy and amino group positions. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography (if crystalline) resolves stereochemistry . Differential Scanning Calorimetry (DSC) assesses thermal stability, and High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>98% for pharmaceutical-grade applications) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Methodological Answer : The hydrochloride salt form improves water solubility compared to the free base. Solubility decreases in alkaline conditions (pH > 8) due to deprotonation of the amino group. Stability studies in buffered solutions (pH 3–7) show minimal degradation over 24 hours at 25°C. For long-term storage, desiccated conditions at -20°C are advised .

Q. Which purification techniques are most effective for removing byproducts like substituted naphthalene derivatives?

- Methodological Answer : Column chromatography (silica gel, eluting with chloroform/methanol gradients) effectively separates polar byproducts. For large-scale purification, fractional crystallization using ethanol/water mixtures (1:3 ratio) is cost-effective. LC-MS monitoring ensures removal of trace impurities .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) from different studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. Compare spectra acquired in identical solvents (e.g., D₂O for hydrochloride salts). Density Functional Theory (DFT) calculations can predict NMR shifts, aiding in structural validation. Cross-referencing with analogs (e.g., 1-amino-3-chloro-2-propanol hydrochloride) helps identify expected shifts .

Q. What advanced analytical methods are recommended for detecting degradation products in biological matrices?

- Methodological Answer : Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides sensitivity for metabolites. Solid-Phase Extraction (SPE) pre-concentrates low-abundance degradation products. For oxidative byproducts, High-Resolution Mass Spectrometry (HRMS) identifies exact mass matches .

Q. How does the compound interact with biological targets like enzymes or receptors?

- Methodological Answer : Molecular docking simulations (using software like AutoDock Vina) predict binding affinities to receptors (e.g., β-adrenergic receptors). Surface Plasmon Resonance (SPR) assays quantify real-time binding kinetics. In vitro studies with cell lines (e.g., HEK293) expressing target receptors validate activity .

Q. What are the implications of surface adsorption in experimental design (e.g., glassware vs. polymer containers)?

- Methodological Answer : The compound’s amino group can adsorb onto glass surfaces, reducing effective concentration. Pre-treatment with silanizing agents (e.g., dichlorodimethylsilane) minimizes adsorption. Polymer containers (polypropylene) are preferred for low-concentration solutions .

Q. How can impurity profiling be standardized for regulatory compliance?

- Methodological Answer : Use certified reference standards (e.g., EP/JP impurities) for method validation. Accelerated stability studies (40°C/75% RH) identify degradation pathways. Impurity thresholds should align with ICH Q3A guidelines, with HPLC area normalization for quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.